molecular formula C11H12O4 B2741405 3-(2-(Methoxycarbonyl)phenyl)propanoic acid CAS No. 81329-74-0

3-(2-(Methoxycarbonyl)phenyl)propanoic acid

Cat. No.: B2741405
CAS No.: 81329-74-0
M. Wt: 208.213
InChI Key: RRQCXVACIPBWHE-UHFFFAOYSA-N
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Description

3-(2-(Methoxycarbonyl)phenyl)propanoic acid: is an organic compound with the molecular formula C11H12O4. It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with a methoxycarbonyl group at the ortho position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid typically involves the esterification of 2-(methoxycarbonyl)benzoic acid with propanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(2-(Methoxycarbonyl)phenyl)propanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways. It can act as a substrate for enzymes involved in the metabolism of aromatic compounds .

Medicine: Its derivatives are explored for their anti-inflammatory and analgesic properties .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and additives .

Mechanism of Action

The mechanism of action of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The compound can also act as a ligand, binding to proteins and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 3-(2-(Methoxycarbonyl)phenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ortho position of the methoxycarbonyl group allows for unique interactions with enzymes and proteins, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-(2-methoxycarbonylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-15-11(14)9-5-3-2-4-8(9)6-7-10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQCXVACIPBWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81329-74-0
Record name 3-[2-(methoxycarbonyl)phenyl]propanoic acid
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